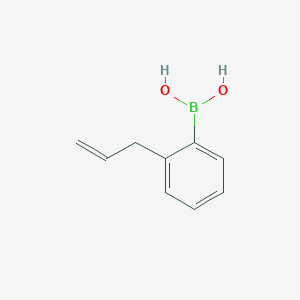

2-Allylphenylboronic acid

説明

2-Allylphenylboronic acid is a chemical compound that has gained attention in recent years due to its potential applications in various scientific fields. It is a boronic acid derivative that contains an allyl group and a phenyl group, making it a versatile compound that can be used in various chemical reactions.

科学的研究の応用

Fungicidal Properties

2-Allylphenol, a structural analog of 2-Allylphenylboronic acid, has been found effective as a fungicide. Studies have shown its inhibitory effects on fungal diseases in crops like tomatoes, strawberries, and apples. It's particularly effective against Botrytis cinerea, a fungus causing grey mould on fruits, and Magnaporthe oryzae, responsible for rice blast disease. The fungicidal mechanism involves inducing cyanide-resistant respiration in fungi and depleting their ATP content, thus inhibiting their growth and energy generation system (Gong et al., 2009).

Development of Sensitive Detection Methods

To ensure safe levels of 2-Allylphenol in food, a monoclonal antibody-based enzyme-linked immunosorbent assay (ELISA) was developed. This method is effective in detecting residues of 2-Allylphenol in strawberries, providing a sensitive and specific way to monitor and control its levels in agricultural products, ensuring food safety (Xia et al., 2010).

Metabolism and Biodegradation

The metabolism of 2-Allylphenol in fungi like Rhizoctonia cerealis was investigated to understand its environmental degradation post-application. This study found that 2-Allylphenol undergoes biotransformation in the fungus, leading to various metabolites. Understanding this pathway is vital for assessing the environmental impact of this fungicide and its degradation products (Qu et al., 2014).

Catalytic Applications in Organic Chemistry

Boronic acids, including this compound, are used in various organic reactions. For example, they can catalyze the Friedel-Crafts reactions, an essential process in organic synthesis. This reaction is environmentally friendly, producing water as the only byproduct, and uses commercially available, stable catalysts (McCubbin et al., 2010).

Antifungal Activity of Derivatives

Derivatives of 2-Allylphenol, which structurally relate to this compound, have shown potent antifungal activities against various plant pathogens. This research helps in developing new fungicides with effective control over fungal diseases in agriculture (Qu et al., 2017).

Biomedical Applications

Phenylboronic acids and their derivatives have promising applications in drug delivery systems and biosensors. Their ability to form reversible complexes with polyols, like sugars, makes them suitable for therapeutic and diagnostic applications in medicine (Lan & Guo, 2019).

特性

IUPAC Name |

(2-prop-2-enylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7,11-12H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBXVSBFAUEHTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CC=C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

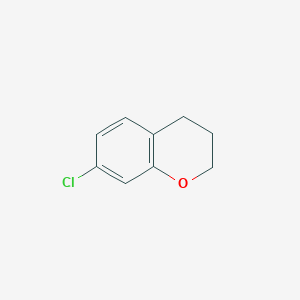

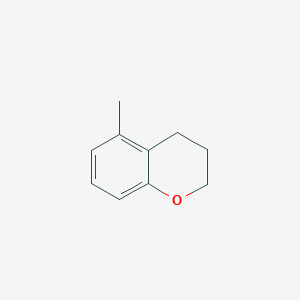

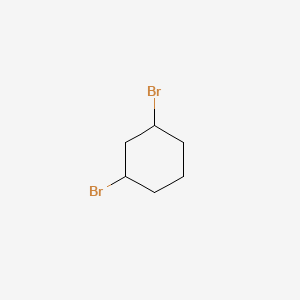

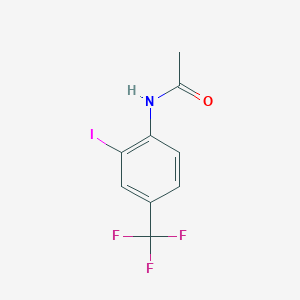

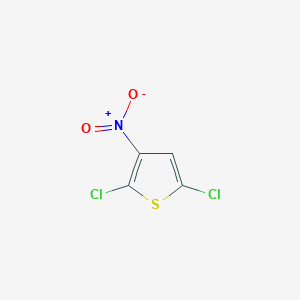

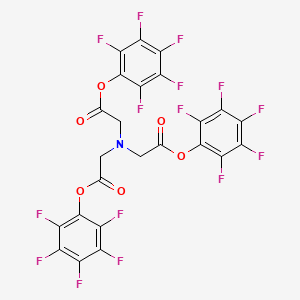

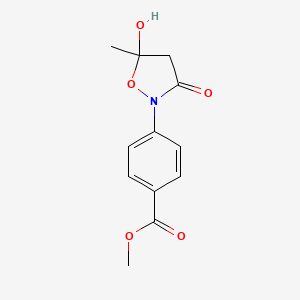

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Cyano-4-(furan-2-yl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B3263268.png)

![(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B3263281.png)

![(3aS,6aS)-tert-Butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B3263287.png)

![(5Z)-3-ethyl-5-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3263330.png)

-](/img/structure/B3263331.png)

![7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B3263346.png)